molecular formula C8H10N2O2 B2628797 1-Cyclobutyl-1H-imidazole-2-carboxylic acid CAS No. 1547010-18-3

1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Cat. No.: B2628797
CAS No.: 1547010-18-3
M. Wt: 166.18
InChI Key: NZCLFPVXVQMPNV-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group and a carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: NHCs as catalysts, with various electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-imidazole-2-carboxylic acid, particularly as an MBL inhibitor, involves binding to the active site of the enzyme and disrupting its function. This interaction is facilitated by the compound’s ability to engage with flexible active site loops, enhancing its inhibitory potency . The molecular targets include various MBLs, such as Verona Integron-encoded MBLs (VIMs) .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-cyclobutylimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCLFPVXVQMPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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